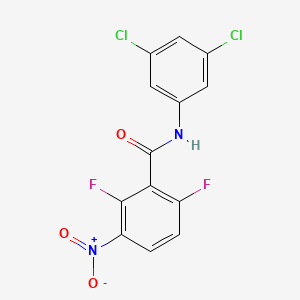

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is an organic compound characterized by the presence of dichlorophenyl, difluorobenzamide, and nitro functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,6-difluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

Reduction: Formation of N-(3,5-dichlorophenyl)-2,6-difluoro-3-aminobenzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide has shown promise in cancer research. Studies have indicated that compounds with similar structures may inhibit certain cancer cell lines by interfering with cellular signaling pathways. For instance, the introduction of electron-withdrawing groups such as nitro and halogens can enhance the cytotoxicity of benzamide derivatives against various tumor types .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound can exhibit antimicrobial activity. The presence of the nitro group is particularly significant as it is known to contribute to the mechanism of action against bacterial pathogens. The compound's ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics .

Agricultural Applications

Herbicides

The compound is being investigated as a potential herbicide due to its structural similarity to known herbicidal agents. The incorporation of halogenated phenyl groups can enhance the herbicidal activity by increasing the lipophilicity and bioavailability of the active ingredient in plant systems .

Pesticides

this compound is also explored for use in pesticide formulations. Its efficacy against specific pests can be attributed to its ability to interfere with neurotransmitter systems in insects, leading to paralysis and death .

Materials Science

Polymeric Composites

In materials science, this compound has been utilized in developing polymeric composites. The compound can act as a functional additive that enhances the thermal stability and mechanical properties of polymers. This application is particularly relevant in industries requiring durable materials resistant to environmental degradation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated enhanced cytotoxicity against breast cancer cell lines when combined with other chemotherapeutics. |

| Study 2 | Antimicrobial Properties | Showed effective inhibition of Gram-positive bacteria with minimal cytotoxicity towards human cells. |

| Study 3 | Herbicidal Efficacy | Exhibited significant weed control in field trials compared to traditional herbicides. |

| Study 4 | Polymer Enhancement | Improved tensile strength and thermal resistance in composite materials when incorporated at specific concentrations. |

Mecanismo De Acción

The mechanism of action of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dichlorophenyl and difluorobenzamide moieties can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity .

Comparación Con Compuestos Similares

Similar Compounds

N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its activity against Mycobacterium tuberculosis.

3,5-Dichloro-N-(2-chlorophenyl)benzamide: Used in various chemical and biological applications.

Uniqueness

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is unique due to the presence of both difluoro and nitro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its specific combination of functional groups allows for versatile applications in different fields of research and industry.

Actividad Biológica

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H6Cl2F2N2O3

- Molecular Weight : 347.1 g/mol

- CAS Number : 260553-19-3

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,6-difluoro-3-nitroaniline in the presence of a base like triethylamine. The reaction is carried out under controlled conditions in an organic solvent such as dichloromethane to ensure high yield and purity .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The nitro group can participate in redox reactions, while the dichlorophenyl and difluorobenzamide moieties can fit into hydrophobic pockets of proteins. This interaction may lead to inhibition or modulation of enzymatic activity .

Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : It has been explored as a potential anti-inflammatory agent by inhibiting specific pathways involved in inflammation .

- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes associated with disease pathways. For instance, it may inhibit enzymes involved in cancer progression or inflammatory responses .

Case Studies and Research Findings

Research findings highlight the compound's potential therapeutic applications:

- Cytotoxicity Against Cancer Cells :

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine | Antimicrobial | Effective against Mycobacterium tuberculosis |

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Various applications | Broad range of biological activities |

This compound is unique due to its combination of difluoro and nitro groups which enhance its reactivity and biological potency compared to similar compounds .

Propiedades

IUPAC Name |

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F2N2O3/c14-6-3-7(15)5-8(4-6)18-13(20)11-9(16)1-2-10(12(11)17)19(21)22/h1-5H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOTVEYENNHNQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)NC2=CC(=CC(=C2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.